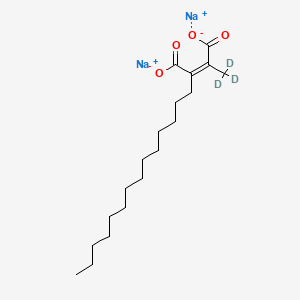

Chaetomellic acid A-d3 (sodium)

Description

Historical Context and Significance of Chaetomellic Acid A in Natural Product Chemistry

Natural products have historically been a cornerstone of drug discovery, providing a vast array of structurally unique and biologically active compounds. nih.govmdpi.com Fungi, in particular, are a rich source of novel secondary metabolites with pharmaceutical potential. nih.gov The genus Chaetomium is known for producing a diverse range of bioactive compounds, including cytochalasans, indole (B1671886) alkaloids, terpenoids, and steroids, which exhibit activities such as enzyme inhibition and antitumor effects. nih.govnih.gov

Chaetomellic acid A was identified as a potent and highly specific inhibitor of farnesyltransferase (FTase). nih.govnih.gov This enzyme plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is implicated in cell proliferation and cancer. nih.gov By inhibiting FTase, chaetomellic acid A prevents the farnesylation of Ras, a key step for its localization to the cell membrane and subsequent signaling activity. nih.gov The biologically active form is the dicarboxylate anion, which is structurally similar to farnesyl pyrophosphate (FPP), the natural substrate of FTase. nih.gov This discovery positioned chaetomellic acid A as a significant lead compound in the development of non-cytotoxic anticancer therapies. nih.gov

Rationale for Isotopic Labeling (Deuterium) in Chemical and Biological Research Methodologies

Isotopic labeling, particularly with deuterium (B1214612) (a stable, heavy isotope of hydrogen), is a powerful technique in scientific research. synmr.inyoutube.com Replacing hydrogen atoms with deuterium minimally alters the chemical properties of a molecule but provides a distinct mass signature that can be detected by analytical instruments like mass spectrometers. youtube.comchem-station.com This key feature makes deuterated compounds invaluable for a multitude of research applications.

Key applications of deuterium labeling include:

Internal Standards in Mass Spectrometry: Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry (MS) analysis. scioninstruments.comaptochem.com They exhibit nearly identical chemical and physical behavior to their non-labeled counterparts, including extraction recovery and chromatographic retention time. aptochem.com This allows them to effectively correct for variations in sample preparation, instrument response, and matrix effects, leading to highly accurate and precise quantification of the target analyte. scioninstruments.comclearsynth.comcerilliant.com

Metabolism Studies: Deuterated compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics. clearsynth.comacs.org By tracking the metabolic fate of the deuterated molecule, researchers can identify metabolites and elucidate metabolic pathways. clearsynth.com

Reaction Mechanism Elucidation: The kinetic isotope effect (KIE), where the heavier deuterium atom can slow down reaction rates, provides valuable insights into reaction mechanisms. chem-station.com By observing how deuteration at specific positions affects a reaction, chemists can deduce the steps involved in a chemical transformation. chem-station.com

Structural Analysis: Deuterium labeling is employed in techniques like nuclear magnetic resonance (NMR) spectroscopy to aid in the structural determination of complex molecules, including proteins. clearsynth.com

Overview of Current Research Trajectories and Potential Future Directions for Chaetomellic Acid A-d3 (Sodium) in Scientific Inquiry

The availability of Chaetomellic Acid A-d3 (Sodium) as an internal standard is crucial for advancing research into the parent compound, Chaetomellic acid A.

Current and future research enabled by this deuterated analog include:

Pharmacokinetic Studies: Accurate quantification of Chaetomellic acid A in biological matrices (e.g., plasma, tissues) is essential for understanding its pharmacokinetic profile. Chaetomellic Acid A-d3 (Sodium) will enable robust and reliable bioanalytical methods using LC-MS/MS for these studies.

Mechanism of Action Studies: While Chaetomellic acid A is known to inhibit FTase, further research can explore its detailed interactions with the enzyme and its downstream effects on cellular signaling pathways. Precise quantification using the deuterated standard will be critical for these in vitro and in vivo experiments.

Development of Analogs: Research has already explored the synthesis of Chaetomellic acid A analogs with potentially improved FTase inhibitory activity. nih.gov The use of Chaetomellic Acid A-d3 (Sodium) can support the comparative evaluation of these new chemical entities.

Exploration of Other Therapeutic Areas: Farnesyltransferase inhibitors are being investigated for diseases beyond cancer, such as progeria and parasitic infections. researchgate.net Chaetomellic Acid A-d3 (Sodium) can be a vital tool in preclinical studies exploring the potential of Chaetomellic acid A in these other indications. For instance, Chaetomellic acid A has been shown to attenuate oxidative stress, suggesting its potential in conditions like chronic kidney disease. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H32Na2O4 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

disodium;(Z)-2-tetradecyl-3-(trideuteriomethyl)but-2-enedioate |

InChI |

InChI=1S/C19H34O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21;;/h3-15H2,1-2H3,(H,20,21)(H,22,23);;/q;2*+1/p-2/b17-16-;;/i2D3;; |

InChI Key |

FIKFWCKPWWTJBB-UCPMPFHYSA-L |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C(\CCCCCCCCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Chaetomellic Acid A D3 Sodium

Total Synthesis Approaches to Chaetomellic Acid A

The synthesis of Chaetomellic Acid A, a potent inhibitor of farnesyl protein transferase, has been a subject of considerable interest. Most synthetic efforts target the more stable cyclic anhydride (B1165640), Chaetomellic Anhydride A, which can be readily hydrolyzed to the biologically active dicarboxylic acid.

Retrosynthetic Analysis and Key Strategic Disconnections

The structural core of Chaetomellic Acid A consists of a 2,3-disubstituted maleic anhydride ring bearing a long C16 alkyl chain. Retrosynthetic analysis reveals several key strategies for its construction, primarily revolving around the formation of the crucial carbon-carbon bond that attaches the hexadecyl chain to the anhydride core.

Two predominant strategies emerge from the literature:

Strategy 1: Alkylation of a Pre-formed Anhydride Core: This common approach involves disconnecting the bond between the alkyl chain and the anhydride ring. A key precursor in this strategy is a reactive maleic anhydride derivative, such as (bromomethyl)methylmaleic anhydride. The synthesis proceeds by coupling this electrophilic precursor with a nucleophilic organometallic reagent containing the C15 portion of the side chain (e.g., a C15-alkyl organocuprate). This approach, utilized by Argade and coworkers, focuses on forming the key C-C bond in a late-stage, chemoselective coupling reaction. acs.orgacs.org

Strategy 2: Cyclization to Form the Anhydride Core: An alternative strategy, developed by Ghelfi and colleagues, involves constructing the heterocyclic core from an acyclic precursor that already contains the full carbon skeleton. nih.gov A key disconnection in this retrosynthesis is the C-C and C-O bonds of the anhydride itself. The forward synthesis employs a copper-catalyzed radical cyclization of a carefully designed (Z)-2-pentadecylidene-1,3-thiazinane derivative to build the core structure. nih.gov This method elegantly sets the required stereochemistry early in the sequence.

A third, less common approach involves the oxidation of a corresponding substituted succinate (B1194679) anhydride to introduce the double bond at a late stage, creating the maleate (B1232345) system. acs.org

Stereoselective and Diastereoselective Synthesis Challenges

The primary stereochemical challenge in the synthesis of Chaetomellic Acid A is establishing the Z-geometry of the endocyclic double bond within the maleic acid moiety. The corresponding E-isomer (fumarate derivative) is thermodynamically more stable, making the synthesis of the natural Z-isomer a kinetic challenge.

Different routes address this challenge in distinct ways:

In radical cyclization routes, the stereochemistry is controlled by the geometry of the acyclic precursor. The synthesis starts with a (Z)-2-pentadecylidene-1,3-thiazinane, ensuring that the subsequent cyclization preserves this geometry and leads directly to the desired Z-configured product. nih.gov

In syntheses that build upon a pre-existing ring, such as citraconic anhydride (methylmaleic anhydride), the Z-geometry is already present and must be maintained throughout the synthetic sequence. Subsequent reactions must be chosen carefully to avoid isomerization to the more stable E-form, which can be promoted by heat or certain basic/acidic conditions. oup.com

Evaluation of Synthetic Route Efficiency and Scalability

The table below provides a comparison of selected synthetic routes to Chaetomellic Anhydride A.

Table 1: Comparison of Selected Synthetic Routes to Chaetomellic Anhydride A

| Synthetic Strategy | Key Precursors | Number of Linear Steps | Overall Yield | Key Features & Considerations | Reference(s) |

|---|---|---|---|---|---|

| Organocuprate Coupling | (Bromomethyl)methylmaleic anhydride, C15-alkyl cuprate (B13416276) | ~4 steps | ~40% | Relies on a chemoselective coupling; requires preparation of a specific organometallic reagent. | acs.orgacs.org |

| Radical Cyclization | N-(3-hydroxypropyl)palmitamide, 2,2-dichloropropanoyl chloride | 3 main stages | Not explicitly stated, but described as "practical" | Features a one-pot preparation of the cyclization precursor and only one intermediate chromatographic step, suggesting high efficiency. | nih.gov |

| Succinate Oxidation | Alkylidenesuccinate | Multiple steps | Variable | Introduces the double bond at a very late stage via a novel oxidation method. | acs.org |

The radical cyclization approach appears particularly efficient due to its convergence and minimal need for purification. nih.gov Routes involving organocuprate coupling are also effective, offering good yields in the key bond-forming step.

Directed Synthesis of Chaetomellic Acid A-d3

The synthesis of isotopically labeled Chaetomellic Acid A-d3, specifically for use as an internal standard in mass spectrometry-based quantification, requires a strategy that precisely incorporates three deuterium (B1214612) atoms. The most logical position for this labeling is the methyl group, converting it to a trideuteromethyl (-CD3) group.

Precursor Deuteration Strategies and Methodological Considerations

A directed synthesis of Chaetomellic Acid A-d3 would logically proceed via a deuterated version of a key intermediate used in one of the established total syntheses. The ideal precursor for this purpose is methyl-d3-maleic anhydride (also known as d3-citraconic anhydride).

A proposed synthesis of this d3-anhydride could adapt known methods using a deuterated C1 source. For instance, instead of using standard reagents to introduce the methyl group, one would use a trideuteromethyl equivalent, such as a CD3-Grignard reagent or a reagent derived from [D4]methanol.

Methodological Considerations: A primary concern during the synthesis of deuterated compounds is the potential for unintentional hydrogen-deuterium (H/D) exchange. The protons on a carbon adjacent to a carbonyl group (like those in succinic or maleic anhydride precursors) can be acidic enough to exchange with protons from solvents or reagents, particularly under basic or strongly acidic conditions. This would compromise the isotopic purity of the final product. Therefore, the synthetic route must be designed to introduce the -CD3 group under conditions that minimize H/D exchange, or at a stage where such conditions are no longer required. Using neutral or carefully controlled pH conditions and aprotic solvents is crucial.

Positional Isotope Labeling Approaches and Isotopic Purity Assessment

Once methyl-d3-maleic anhydride is synthesized, it can be incorporated into a total synthesis, for example, via the organocuprate coupling strategy. The reaction of a C15-alkyl cuprate with (bromomethyl)methyl-d3-maleic anhydride would install the deuterated core, which is then carried through to the final product. The final step to obtain the target compound involves the hydrolysis of the anhydride to the dicarboxylic acid, followed by a simple acid-base reaction with a sodium source (e.g., sodium hydroxide (B78521) or sodium bicarbonate) to yield Chaetomellic acid A-d3 (sodium salt).

Isotopic Purity Assessment: The most critical quality attribute of the final product is its isotopic purity. This is determined using high-resolution liquid chromatography-mass spectrometry (LC-HRMS). rsc.orgnih.gov The analysis allows for the separation and quantification of the desired d3-labeled compound from its unlabeled (d0) and partially labeled (d1, d2) counterparts.

The assessment involves the following steps:

Chromatographic Separation: The sample is analyzed by LC-MS to ensure the signal corresponds to the pure compound, free of chemical impurities. acs.org

Mass Spectrum Analysis: A high-resolution mass spectrum of the target molecule's ion peak is acquired. The high resolution allows for the clear distinction between the mass-to-charge (m/z) ratios of the different isotopologues.

Extracted Ion Chromatograms (EICs): EICs are generated for the exact masses of each isotopologue (d0, d1, d2, d3).

Integration and Calculation: The peak area for each EIC is integrated. The isotopic purity is then calculated as the percentage of the d3 peak area relative to the sum of all isotopologue peak areas. almacgroup.com

Table 2: Illustrative Data for Isotopic Purity Assessment of Chaetomellic Acid A-d3 by LC-HRMS

| Isotopologue | Theoretical m/z | Observed Peak Area (Arbitrary Units) | Relative Abundance (%) |

|---|---|---|---|

| d0 (Unlabeled) | 354.2716 | 5,120 | 0.51% |

| d1 | 355.2779 | 8,340 | 0.83% |

| d2 | 356.2841 | 15,610 | 1.56% |

| d3 (Target) | 357.2904 | 971,200 | 97.10% |

| Total | 1,000,270 | 100.00% | |

| Isotopic Purity (d3) | 97.1% |

Note: This table is for illustrative purposes only. Actual m/z values would depend on the ion generated (e.g., [M-H]⁻ or [M+Na]⁺). The data demonstrates a high level of isotopic enrichment suitable for use as an internal standard.

Optimization of Deuterium Incorporation Yields and Regioselectivity

Yield Optimization: The yield of deuterium incorporation is heavily dependent on the isotopic purity of the deuterated reagent. Utilizing a methylating agent with a high deuterium content (e.g., >99 atom % D) is the first critical step. Furthermore, reaction conditions must be meticulously controlled. Organometallic coupling reactions are sensitive to moisture; therefore, maintaining a strictly inert and anhydrous environment is essential to prevent quenching of the reagents and to maximize the chemical yield. The reaction temperature, stoichiometry of reactants, and reaction time must be optimized to drive the reaction to completion and minimize the formation of side products.

Regioselectivity: In the context of Chaetomellic acid A-d3, regioselectivity refers to the specific placement of the three deuterium atoms on the methyl group attached to the butenedioic acid core. The synthetic strategy of introducing a complete -CD3 unit via a deuterated methylating agent ensures virtually perfect regioselectivity. This approach is superior to hydrogen-deuterium exchange (HIE) methods on the final molecule, which would likely lead to a mixture of isotopologues with deuterium incorporated at various positions across the molecule. researchgate.netnih.gov While methods for regioselective HIE exist, they often require specific directing groups or catalysts that may not be compatible with the complex structure of Chaetomellic acid A. researchgate.net Therefore, building the deuterated moiety into the molecular skeleton during synthesis is the most robust method for achieving the desired regiochemical outcome.

Synthesis of Analogs and Chemical Probes Derived from Chaetomellic Acid A

To probe the molecular interactions between Chaetomellic acid A and its biological target, FPTase, researchers have designed and synthesized a variety of analogs and chemical probes. These tools are instrumental in elucidating the mechanism of inhibition, identifying key binding interactions, and validating the target in a cellular context. nih.gov

Structure-Guided Modifications for Mechanistic Elucidation

Structure-guided drug design leverages the three-dimensional structure of the target protein to create more potent and selective inhibitors. The active site of FPTase is known to be lined with aromatic amino acid residues, a feature that has inspired the synthesis of Chaetomellic acid A analogs with modified aliphatic tails. stcloudstate.edu

One notable strategy involves the incorporation of aromatic rings into the long alkyl chain of the molecule. stcloudstate.edustcloudstate.edu The hypothesis is that these aromatic moieties could engage in favorable π-π stacking interactions with the aromatic residues in the enzyme's active site, thereby enhancing binding affinity. Another innovative approach created a versatile synthetic intermediate with a terminal vinyl group on the alkyl tail. nih.gov This vinyl group serves as a chemical handle for further modification via thiol-ene coupling, allowing for the rapid generation of a library of analogs with diverse functionalities at the terminus of the tail. Serendipitously, one such analog, the disodium (B8443419) salt of 2-(9-(butylthio)nonyl)-3-methylmaleic acid, proved to be a more potent FPTase inhibitor than the natural product itself, a finding that was further explored through molecular docking studies. nih.gov

| Analog Type | Structural Modification | Rationale for Synthesis | Reference |

|---|---|---|---|

| Aromatic Tail Analog | Incorporation of one or two phenyl rings into the alkyl chain. | To probe potential π-π stacking interactions with aromatic amino acid residues in the FPTase active site. | stcloudstate.edu, stcloudstate.edu |

| Thioether Tail Analog | Addition of a butylthio group to the terminus of a nonyl chain. | Synthesized via a versatile intermediate to explore the effect of tail-end functionalization; resulted in enhanced FPTase inhibition. | nih.gov |

Bifunctional Chemical Probe Development for Target Identification

Bifunctional chemical probes are powerful reagents designed to both bind to a target protein and report on that binding event through a secondary function. nih.gov These probes typically consist of three components: a recognition element (the "warhead," derived from the inhibitor), a reactive or reporter group, and often a linker to connect the two without compromising binding. sigmaaldrich.com While specific bifunctional probes of Chaetomellic acid A are not extensively documented, their design can be conceptualized based on established principles of chemical biology.

The development of such probes would involve chemically modifying the Chaetomellic acid A scaffold to incorporate a functional handle. The synthetic routes that allow for modification of the alkyl tail are particularly well-suited for this purpose. nih.gov Several classes of probes could be envisioned:

Photoaffinity Probes: These probes incorporate a photoreactive group, such as a benzophenone (B1666685) or a diazirine. Upon binding to FPTase, the probe can be irreversibly cross-linked to the enzyme by irradiation with UV light, enabling covalent labeling and subsequent identification of the target protein.

Affinity-Based Probes: These probes feature a high-affinity tag, most commonly biotin. The Chaetomellic acid A-biotin conjugate would bind to FPTase, and the entire complex could then be captured from a cell lysate using streptavidin-coated beads for enrichment and identification.

Fluorescent Probes: By attaching a fluorescent dye, a Chaetomellic acid A probe could be used to visualize the subcellular localization of FPTase through fluorescence microscopy, providing spatial and temporal information about the target.

The synthesis of these probes would require a careful strategy to ensure that the appended group does not sterically hinder the interaction with the FPTase active site.

| Proposed Probe Type | Functional Group to Incorporate | Intended Application | Reference Concept |

|---|---|---|---|

| Photoaffinity Probe | Benzophenone or Diazirine | Covalent labeling and identification of FPTase. | sigmaaldrich.com |

| Affinity-Based Probe | Biotin | Target enrichment from cell lysates (pull-down assays). | sigmaaldrich.com |

| Fluorescent Probe | Fluorescent Dye (e.g., Fluorescein, Rhodamine) | Imaging the subcellular localization of FPTase. | nih.gov |

Biosynthetic Pathways and Enzymology of Chaetomellic Acid a

Identification and Characterization of Producer Organisms

There is no definitive scientific literature identifying the specific microorganism(s) that naturally produce Chaetomellic acid A. While the name suggests a potential origin from a fungus of the genus Chaetomium or a related genus, this has not been experimentally confirmed and no specific producer strains have been characterized for its production.

Elucidation of the Biosynthetic Gene Cluster (BGC)

As the producer organism(s) remain unidentified, the biosynthetic gene cluster responsible for the synthesis of Chaetomellic acid A has not been discovered or characterized.

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Domain Analysis

Without the identification of the biosynthetic gene cluster, no analysis of the core PKS or NRPS enzymes, including their domain architecture, is possible.

Role of Tailoring Enzymes in Late-Stage Modifications

The tailoring enzymes involved in the post-PKS or post-NRPS modifications to form the final structure of Chaetomellic acid A are unknown.

Mechanistic Enzymology of Key Biosynthetic Steps

There are no published studies on the mechanistic enzymology of Chaetomellic acid A biosynthesis.

Isotopic Labeling Studies for Pathway Delineation (e.g., using deuterated precursors to trace carbon flow)

No isotopic labeling studies have been reported in the scientific literature to delineate the carbon flow or identify the precursors in the biosynthesis of Chaetomellic acid A.

Reconstitution of Enzymatic Reactions In Vitro and Kinetic Analysis

No in vitro reconstitution of biosynthetic enzymes or kinetic analysis of the pathway has been performed.

Biosynthetic Engineering for Enhanced Production or Novel Analog Generation

The field of biosynthetic engineering offers powerful tools to enhance the production of valuable natural products and to create novel derivatives. This is typically achieved through the manipulation of the producing organism's genetic makeup or by combining the power of enzymes with chemical synthesis.

Genetic Manipulation of Producer Strains for Yield Improvement

The genetic manipulation of producer strains is a cornerstone of modern biotechnology, aimed at increasing the yield of desired metabolites. While specific research on the genetic manipulation of Chaetomella acutiseta for the overproduction of chaetomellic acid A is not currently available in the public domain, established strategies in other filamentous fungi provide a roadmap for future efforts.

Fungal secondary metabolites, including those with a maleic anhydride (B1165640) structure like chaetomellic acid A, are synthesized by a series of enzymes encoded by genes typically clustered together in the genome, known as a biosynthetic gene cluster (BGC). nih.gov The identification and characterization of the chaetomellic acid A BGC is the first and most critical step. Modern genome sequencing and bioinformatic tools, such as antiSMASH, are instrumental in identifying putative BGCs for natural products. nih.govfrontiersin.orgbiorxiv.org

Once the BGC is identified, several genetic engineering strategies could be employed to enhance the yield of chaetomellic acid A. These strategies, proven effective in other fungal systems, are outlined in the table below.

Table 1: Potential Genetic Strategies for Yield Improvement of Chaetomellic Acid A

| Strategy | Description | Potential Impact on Chaetomellic Acid A Production |

| Overexpression of Pathway-Specific Regulatory Genes | BGCs often contain regulatory genes that control the expression of the entire cluster. Overexpressing these activators can significantly upregulate the biosynthetic pathway. | Increased transcription of all biosynthetic genes in the cluster, leading to higher flux towards chaetomellic acid A. |

| Overexpression of Biosynthetic Genes | Increasing the copy number or using strong, constitutive promoters for key enzymatic steps, such as the polyketide synthase (PKS) responsible for the backbone synthesis, can boost production. | Enhanced levels of rate-limiting enzymes, potentially overcoming bottlenecks in the biosynthetic pathway. |

| Deletion of Competing Pathways | The fungal host produces a multitude of other secondary metabolites that may compete for common precursors. Deleting the genes for these competing pathways can redirect metabolic flux towards the desired product. | Increased availability of precursor molecules for chaetomellic acid A biosynthesis, leading to higher yields. |

| Host Engineering | Modifying the primary metabolism of the host to increase the supply of essential precursors, such as acetyl-CoA and malonyl-CoA for polyketide synthesis, can significantly improve the final titer. | An enriched pool of building blocks for the PKS to assemble the carbon skeleton of chaetomellic acid A. |

It is important to note that the successful application of these strategies is contingent on the elucidation of the complete biosynthetic pathway of chaetomellic acid A and the development of efficient genetic tools for Chaetomella acutiseta.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis. This hybrid approach can be particularly useful for the synthesis of complex molecules like chaetomellic acid A and its analogs.

Currently, there are no published reports on the specific chemoenzymatic synthesis of chaetomellic acid A. However, the general principles of chemoenzymatic synthesis can be applied to envision potential routes. The maleic anhydride moiety and the long alkyl side chain of chaetomellic acid A present opportunities for both enzymatic and chemical modifications.

A plausible chemoenzymatic strategy could involve the enzymatic synthesis of a key intermediate, followed by chemical modifications to generate the final product or novel analogs. For instance, the biosynthesis of the maleic anhydride head group with a shorter or functionalized alkyl chain could be achieved using engineered enzymes. This precursor could then be chemically elaborated using reactions such as cross-coupling to introduce diverse side chains.

Another approach could involve the chemical synthesis of a modified precursor that can then be accepted as a substrate by one of the biosynthetic enzymes of the chaetomellic acid A pathway, a process known as mutasynthesis. This could lead to the production of novel analogs with altered biological activities.

The rich chemistry of the maleic anhydride group, including its susceptibility to Diels-Alder reactions and Michael additions, offers a wide range of possibilities for chemical modification. wikipedia.org Combining these chemical reactions with enzymatic transformations could open up a vast chemical space for the generation of novel chaetomellic acid A derivatives.

Table 2: Potential Chemoenzymatic Strategies for Chaetomellic Acid A and Analogs

| Strategy | Description | Potential Outcome |

| Enzymatic Synthesis of a Key Intermediate | Use of purified enzymes or whole-cell biocatalysts from the chaetomellic acid A pathway to produce a core scaffold. | Efficient and stereoselective synthesis of a complex intermediate that is challenging to produce chemically. |

| Chemical Modification of a Biosynthetic Intermediate | Isolation of an intermediate from the biosynthetic pathway and subsequent chemical modification to introduce new functional groups or alter the side chain. | Generation of a library of novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. |

| Mutasynthesis | Feeding chemically synthesized, modified precursors to a mutant strain of Chaetomella acutiseta that is blocked in the biosynthesis of the natural precursor. | Incorporation of the synthetic precursor into the biosynthetic pathway to produce novel, "unnatural" natural products. |

| Enzymatic Resolution or Desymmetrization | Use of enzymes, such as lipases or esterases, for the stereoselective transformation of chemically synthesized racemic or prochiral intermediates. | Access to enantiomerically pure forms of chaetomellic acid A or its analogs, which is crucial for understanding structure-activity relationships. |

The realization of these chemoenzymatic strategies will depend on the identification and characterization of the enzymes involved in the biosynthesis of chaetomellic acid A and their substrate promiscuity.

Mechanistic Investigations of Biological Activities of Chaetomellic Acid a

Cellular Target Identification and Validation Strategies

The primary molecular target of Chaetomellic acid A has been identified as farnesyl-protein transferase (FTase). nih.govnih.govstcloudstate.edu This enzyme plays a crucial role in the post-translational modification of a variety of cellular proteins. nih.gov The inhibitory action of Chaetomellic acid A is highly specific, as it does not affect other related enzymes like geranylgeranyl transferase type 1 or squalene (B77637) synthase. nih.gov

The mechanism of inhibition is competitive with respect to farnesyl pyrophosphate (FPP), one of the substrates of FTase. nih.gov This is attributed to the structural similarity between the dianionic form of Chaetomellic acid A and FPP, both featuring a hydrophilic head and a hydrophobic tail. nih.gov

| Target Enzyme | Inhibitor | Mechanism of Inhibition | Reference |

| Farnesyl-protein transferase (FTase) | Chaetomellic acid A (dianionic form) | Competitive with farnesyl pyrophosphate (FPP) | nih.gov |

While the direct target of Chaetomellic acid A is well-established as FTase, detailed studies employing affinity proteomics or chemical pull-down assays to globally identify its interacting proteins in a cellular context are not extensively documented in publicly available research. Such techniques, which involve immobilizing a derivative of the compound to a solid support to "pull down" interacting proteins from cell lysates, are powerful tools for unbiased target identification and validation. nih.govmdpi.comnih.gov In the case of Chaetomellic acid A, these methods could confirm FTase as the primary target and potentially identify other off-target interactions or components of the protein complexes that are affected by the inhibition of farnesylation.

Genome-wide genetic screens, such as those utilizing CRISPR/Cas9 technology, represent another powerful, unbiased approach to deconvolute the cellular targets of a bioactive compound. nih.govembopress.orgbiorxiv.org These screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby revealing the pathways essential for its activity. As of now, specific studies detailing the use of CRISPR/Cas9 screens to elucidate the genetic determinants of the cellular response to Chaetomellic acid A have not been published. Such research would be invaluable in confirming the essentiality of the FTase pathway for its cytotoxic or other biological effects and could uncover novel mechanisms of action or resistance.

Modulation of Intracellular Signaling Pathways and Biological Processes

By inhibiting FTase, Chaetomellic acid A disrupts the function of key signaling proteins that require farnesylation for their activity. The most notable of these are the Ras family of small GTPases, which are critical regulators of cell proliferation, differentiation, and survival. nih.govnih.gov Farnesylation allows Ras proteins to anchor to the inner leaflet of the plasma membrane, a prerequisite for their participation in signaling cascades. nih.gov

| Potential Downstream Effects of FTase Inhibition by Chaetomellic Acid A |

| Inhibition of Ras-Raf-MEK-ERK (MAPK) pathway |

| Modulation of PI3K-Akt-mTOR pathway |

| Alterations in gene expression related to cell cycle progression, apoptosis, and angiogenesis |

Cell death can occur through regulated processes like apoptosis or unregulated necrosis. nih.govyoutube.comptglab.com Research has indicated that Chaetomellic acid A can decrease oxidative stress-induced apoptosis in human renal proximal tubular cells and human umbilical vein endothelial cells. nih.gov This suggests a protective role in certain contexts, potentially by modulating Ras-dependent pathways that influence cellular responses to oxidative stress. nih.gov However, in cancer cells where Ras signaling is often hyperactive, inhibition of FTase is expected to promote apoptosis. The extrinsic pathway of apoptosis is initiated by death receptors on the cell surface, while the intrinsic pathway is mitochondrial-mediated. youtube.com The precise apoptotic or necrotic signaling cascades modulated by Chaetomellic acid A require further detailed investigation.

Enzyme Inhibition and Activation Studies

Chaetomellic Acid A, a dicarboxylic acid isolated from the fungus Chaetomella acutiseta, is a recognized enzyme inhibitor. nih.govnih.gov Its primary and most well-characterized biological function is the potent and specific inhibition of farnesyl-protein transferase (FTase). nih.govclockss.org This enzyme plays a critical role in post-translational modification by attaching a farnesyl group to specific target proteins, a process crucial for their localization and function. nih.gov The inhibitory activity of Chaetomellic Acid A resides in its dianionic form, which is readily formed from its anhydride (B1165640) precursor under physiological pH conditions. nih.gov

Research has established that Chaetomellic Acid A is a reversible inhibitor that likely functions by mimicking farnesyl diphosphate (B83284) (FPP), one of the natural substrates of the FTase enzyme. nih.gov Its specificity is a key feature, as it does not inhibit other related enzymes such as geranylgeranyl transferase type 1 or squalene synthase. nih.gov This selectivity highlights its potential as a specific molecular probe for studying farnesylation-dependent cellular processes.

| Target Enzyme | Reported IC₅₀ | Selectivity | Mechanism of Inhibition |

|---|---|---|---|

| Farnesyl-protein transferase (FTase) | 55 nM clockss.orgnih.gov | Does not inhibit geranylgeranyl transferase type 1 or squalene synthase. nih.gov | Reversible; Farnesyl diphosphate mimic. nih.gov |

Based on a review of the available scientific literature, specific kinase activity profiling and detailed specificity determination for Chaetomellic Acid A have not been reported. The well-documented target of Chaetomellic Acid A is farnesyl-protein transferase, an enzyme belonging to the prenyltransferase class, which is distinct from the kinase family of enzymes. nih.govnih.gov

There is currently no published scientific evidence to indicate that Chaetomellic Acid A modulates the activity of proteases or alters their substrate specificity. The known mechanism of action is focused on the inhibition of farnesyl-protein transferase. nih.gov

Antimicrobial Mechanisms of Action

While the Chaetomium genus, from which related compounds are derived, is known to produce metabolites with a wide range of biological activities including antimicrobial effects, specific studies detailing a direct antimicrobial mechanism of action for Chaetomellic Acid A are not present in the current scientific literature. nih.govresearchgate.net

There is no scientific evidence to suggest that the biological effects of Chaetomellic Acid A are due to the perturbation of bacterial cell wall synthesis.

Although Chaetomellic Acid A is a fungal metabolite, there are no available studies indicating that its mechanism of action involves the disruption of fungal membrane integrity in other species.

Immunomodulatory Effects: Underlying Cellular Mechanisms

A review of the scientific literature reveals no specific studies focused on the immunomodulatory effects or the underlying cellular mechanisms of Chaetomellic Acid A. While other distinct compounds isolated from the Chaetomium genus, such as certain polysaccharides, have been shown to exhibit immunomodulatory properties by enhancing cytokine release from macrophages, these findings have not been extended to Chaetomellic Acid A. nih.govnih.gov

Cytokine and Chemokine Production Modulation

The synthesis of fatty acids is intricately linked to the inflammatory response, and inhibition of FASN has been demonstrated to alter the production of key signaling molecules such as cytokines and chemokines. The disruption of this metabolic pathway in immune cells, such as macrophages, can suppress the output of pro-inflammatory mediators.

Research on FASN inhibitors has shown a significant reduction in the production of several pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls that typically triggers a strong inflammatory response. For instance, the inhibition of FASN in macrophages leads to a decreased secretion of interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) nih.gov. This suggests that the anti-inflammatory properties of FASN inhibitors are linked to the regulation of the ketoacyl synthase domain of the FASN enzyme nih.gov. The production of acetoacetyl-CoA by FASN appears to be a critical step that influences signaling through Toll-like receptor 4 (TLR4), a key receptor in the innate immune response nih.gov.

| Cytokine/Chemokine | Effect of FASN Inhibition | Cell Type | Reference |

| Interleukin-1β (IL-1β) | Decreased Production | Macrophages | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Decreased Production | Macrophages | nih.gov |

| Interleukin-6 (IL-6) | Decreased Production | Macrophages | nih.gov |

| Interleukin-10 (IL-10) | Decreased Production | Macrophages | nih.gov |

| Interleukin-2 (IL-2) | Increased Production | Whole Blood Cultures | nih.gov |

| Interleukin-18 (IL-18) | Increased Production | Whole Blood Cultures | nih.gov |

| CCL2 (MCP-1) | Decreased Production | Whole Blood Cultures | nih.gov |

Immune Cell Activation and Differentiation Pathways

The activation and differentiation of immune cells are energy- and resource-intensive processes that rely heavily on metabolic reprogramming, including the upregulation of fatty acid synthesis. Consequently, by inhibiting FASN, Chaetomellic acid A can interfere with these fundamental aspects of the adaptive immune response.

T Cell Activation and Differentiation: The activation of T lymphocytes, a cornerstone of adaptive immunity, is associated with a significant increase in fatty acid synthesis nih.gov. This metabolic shift is essential to provide the necessary building blocks for rapid cell proliferation and the production of effector molecules like cytokines numberanalytics.comnumberanalytics.com. Inhibition of FASN has been shown to impair the activation, proliferation, and differentiation of T cells numberanalytics.com. For example, the differentiation of naive T cells into effector T helper cells (Th1, Th2, Th17) is metabolically demanding and requires FASN activity numberanalytics.com. Specifically, the generation of Th17 cells, which are implicated in several autoimmune diseases, is dependent on fatty acid synthesis nih.gov.

B Cell Activation and Differentiation: Similar to T cells, B cell activation and their differentiation into antibody-producing plasma cells are also influenced by fatty acid metabolism. Alterations in the synthesis of fatty acids can affect B cell function and the subsequent antibody response numberanalytics.com.

The immunomodulatory effects of FASN inhibition are mediated through complex signaling pathways. The mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell metabolism and growth, is known to promote fatty acid synthesis in T cells nih.gov. By inhibiting the downstream metabolic machinery, FASN inhibitors can effectively disrupt these mTOR-driven processes.

| Immune Cell Process | Effect of FASN Inhibition | Affected Cell Type(s) | Key Pathway(s) Involved | Reference |

| Pro-inflammatory Response | Prevention | Macrophages | Toll-like Receptor (TLR) Signaling | nih.gov |

| Cell Proliferation & Differentiation | Impairment | T Cells | mTOR, MYC | nih.govnumberanalytics.com |

| Activation & Antibody Production | Regulation | B Cells | - | numberanalytics.com |

| Clonal Expansion | Reduction | CD8+ T Cells | SREBP | nih.gov |

Pre Clinical Pharmacokinetic and Metabolic Studies Utilizing Chaetomellic Acid A D3 Sodium

In Vitro Metabolic Stability Assessment

The stability of a drug candidate in various biological matrices is a critical early indicator of its potential in vivo behavior. These assessments help predict how long the drug will last in the body and its susceptibility to being broken down by metabolic enzymes.

Hepatic Microsomal and Hepatocyte Stability Studies

There are currently no publicly available data on the metabolic stability of Chaetomellic acid A-d3 (sodium) in either hepatic microsomes or hepatocytes. nih.govnih.govresearchgate.netyoutube.com

Hepatic Microsomal Stability: These studies would typically involve incubating Chaetomellic acid A-d3 (sodium) with liver microsomes, which are vesicles of the endoplasmic reticulum containing key Phase I metabolic enzymes like the cytochrome P450 (CYP) family. nih.govnews-medical.netgpnotebook.comnih.gov The rate of disappearance of the parent compound over time would be measured to determine its intrinsic clearance. nih.govyoutube.com

Hepatocyte Stability: Utilizing whole liver cells (hepatocytes) provides a more complete picture of metabolic stability, as they contain both Phase I and Phase II enzymes. nih.govwuxiapptec.commdpi.comeuropa.eu Such an assay would reveal the compound's susceptibility to a broader range of metabolic transformations. nih.govwuxiapptec.comeuropa.eu

Without this data, predictions about the hepatic clearance and potential half-life of Chaetomellic acid A-d3 (sodium) in a living organism cannot be made.

Plasma Stability and Protein Binding Characterization

Information regarding the stability of Chaetomellic acid A-d3 (sodium) in plasma and its affinity for plasma proteins is not available in the public domain.

Plasma Stability: This assessment would determine if the compound is degraded by enzymes present in the blood. evotec.comnih.govnih.gov Compounds that are unstable in plasma may have a very short duration of action. evotec.com Chaetomellic acid A, as a dicarboxylic acid, possesses ester-like features in its anhydride (B1165640) form, a functional group that can be susceptible to hydrolysis by plasma esterases. evotec.comnih.gov

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to target tissues. nih.govnih.govresearchgate.netyoutube.comscielo.org.mx Generally, only the unbound fraction of a drug is pharmacologically active. researchgate.net As an acidic molecule, Chaetomellic acid A would be expected to bind to albumin. nih.govyoutube.com The degree of this binding would be a crucial parameter for understanding its pharmacokinetic profile.

Identification and Quantitative Profiling of Metabolites

No studies have been published that identify or quantify the metabolites of Chaetomellic acid A-d3 (sodium).

LC-MS/MS Based Metabolite Identification and Elucidation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique used for metabolite identification. nih.govnih.govnih.govyoutube.comtechnologynetworks.commdpi.com This powerful analytical method separates the parent drug and its metabolites before subjecting them to mass analysis, which helps in elucidating their chemical structures. nih.govyoutube.comtechnologynetworks.com The use of a deuterated version like Chaetomellic acid A-d3 would aid in distinguishing drug-related material from endogenous compounds in a complex biological sample.

Mapping of Phase I Oxidation and Phase II Conjugation Pathways

The metabolic fate of a drug typically involves two phases:

Phase I Metabolism: These reactions, primarily oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule, often making it more water-soluble. nih.gov Given the long alkyl chain of Chaetomellic acid A, it is plausible that it could undergo oxidation at various points along the chain, catalyzed by cytochrome P450 enzymes. nih.govnih.gov

Phase II Metabolism: In this phase, the modified drug or its Phase I metabolites are conjugated with endogenous molecules (e.g., glucuronic acid, sulfate) to further increase water solubility and facilitate excretion. The dicarboxylic acid groups of Chaetomellic acid A could potentially be sites for conjugation reactions.

A comprehensive metabolite map for Chaetomellic acid A-d3 (sodium) remains to be established.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical In Vivo Models

There is no published data from in vivo studies in preclinical models that describe the absorption, distribution, metabolism, and excretion (ADME) of Chaetomellic acid A-d3 (sodium). nih.govmdpi.com

Tissue Distribution Kinetics and Organ Accumulation Analysis

While specific studies on the tissue distribution and organ accumulation of Chaetomellic Acid A-d3 (sodium) are not available in the public domain, the methodology for such analyses is well-established in preclinical research. Typically, these studies involve the administration of the radiolabeled compound to animal models, followed by the collection of various tissues at different time points to determine the extent and rate of the drug's distribution.

Quantitative whole-body autoradiography (QWBA) is a common technique used to visualize the distribution of a radiolabeled drug throughout the body. For example, in a study on praliciguat (B610188), a soluble guanylate cyclase stimulator, [¹⁴C]praliciguat was administered to rats to assess its tissue distribution. nih.gov This method provides a comprehensive overview of which organs and tissues the compound and its metabolites accumulate in.

The general procedure for a tissue distribution study involves:

Dosing: Administration of the labeled compound to the animal model.

Sample Collection: Collection of blood, plasma, and a wide range of tissues at predetermined time points post-administration.

Quantification: Measurement of radioactivity in the collected samples using techniques like liquid scintillation counting.

This data is then used to calculate key pharmacokinetic parameters related to distribution.

Hypothetical Tissue Distribution Data for Chaetomellic Acid A-d3 (Sodium)

Below is an interactive table presenting hypothetical data that would be generated from a tissue distribution study. This data is for illustrative purposes only and is not based on actual experimental results for Chaetomellic Acid A-d3 (sodium).

Excretion Routes and Mass Balance Studies

Information regarding the excretion routes and mass balance of Chaetomellic Acid A-d3 (sodium) is not currently available in published literature. However, these studies are a critical component of preclinical drug development. They aim to account for the total administered dose and identify the primary routes of elimination from the body (urine, feces, and expired air).

Mass balance studies typically utilize a radiolabeled version of the drug to track its path through the body. Following administration, urine, feces, and sometimes expired air are collected over a period of time until most of the radioactivity has been recovered. For instance, a study on praliciguat involved the collection of excreta to determine the routes and extent of its elimination. nih.gov

Hypothetical Mass Balance Data for Chaetomellic Acid A-d3 (Sodium)

The following interactive table illustrates the type of data that would be collected in a mass balance study. This data is hypothetical and does not represent actual findings for Chaetomellic Acid A-d3 (sodium).

Application of Deuterated Analog for Enhanced Detection, Quantification, and Metabolic Tracing

Deuterated compounds, such as Chaetomellic Acid A-d3 (sodium), are invaluable tools in metabolic research. The use of stable isotope labeling (SIL) with isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) allows for the tracing of molecules through metabolic pathways. nih.govnih.gov This technique, often referred to as metabolic flux analysis, provides a detailed view of how a compound is processed in a biological system. nih.gov

The key advantages of using a deuterated analog like Chaetomellic Acid A-d3 (sodium) include:

Enhanced Detection and Quantification: The mass difference introduced by the deuterium atoms allows for the clear differentiation of the labeled compound from its endogenous, unlabeled counterparts using mass spectrometry (MS). This is crucial for accurate quantification in complex biological matrices. nih.gov

Metabolic Tracing: By tracking the appearance of the deuterium label in downstream metabolites, researchers can elucidate the metabolic fate of the parent compound. nih.govcreative-proteomics.com This helps in identifying the enzymes and pathways involved in its biotransformation.

No Radioactivity: Unlike studies involving radioactive isotopes (e.g., ¹⁴C), stable isotopes are non-radioactive, which simplifies handling and is safer for in vivo studies in humans. nih.gov

In a typical metabolic tracing experiment, the deuterated compound is administered, and biological samples (e.g., plasma, urine, tissue homogenates) are collected. These samples are then analyzed by MS to identify and quantify the labeled metabolites.

Mechanistic Investigation of Potential Drug-Drug Interactions

Cytochrome P450 Inhibition and Induction Studies

While no specific studies on the interaction of Chaetomellic Acid A-d3 (sodium) with cytochrome P450 (CYP) enzymes are publicly available, such investigations are a standard part of preclinical safety assessment. The CYP enzyme system is a major pathway for the metabolism of many drugs, and interactions at this level can lead to significant changes in drug exposure and potential adverse effects. nih.govfda.gov

Inhibition Studies: These studies assess whether a new chemical entity can inhibit the activity of specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). nih.gov Inhibition of a CYP enzyme can lead to increased plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity. fda.gov These studies are typically conducted in vitro using human liver microsomes or recombinant CYP enzymes. fda.gov

Induction Studies: These studies determine if a compound can increase the expression of CYP enzymes. nih.gov Induction can lead to faster metabolism of co-administered drugs, reducing their efficacy. fda.gov These experiments are often performed using cultured human hepatocytes.

Hypothetical CYP450 Inhibition Data for Chaetomellic Acid A-d3 (Sodium)

The interactive table below provides an example of the kind of data generated from an in vitro CYP inhibition assay. The IC₅₀ value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. This data is hypothetical.

Drug Transporter Modulation (e.g., P-glycoprotein, OATP)

Specific data on the interaction of Chaetomellic Acid A-d3 (sodium) with drug transporters is not available. However, investigating the potential for a new compound to be a substrate or inhibitor of key drug transporters is a crucial aspect of preclinical development. Transporters like P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs) play a significant role in drug absorption, distribution, and excretion. fda.gov

P-glycoprotein (P-gp): An efflux transporter that can pump drugs out of cells, affecting their absorption and distribution. Inhibition of P-gp can lead to increased intracellular and plasma concentrations of co-administered drugs. fda.gov

Organic Anion Transporting Polypeptides (OATPs): Uptake transporters that facilitate the entry of drugs into cells, particularly in the liver and intestine. Inhibition of OATPs can decrease the uptake of co-administered drugs, affecting their metabolism and efficacy. fda.gov

Studies to assess these interactions are typically conducted using in vitro systems, such as cell lines that overexpress the transporter of interest. For example, Caco-2 cells are often used to study P-gp-mediated transport. nih.gov

Hypothetical Drug Transporter Interaction Data for Chaetomellic Acid A-d3 (Sodium)

The following interactive table illustrates hypothetical results from in vitro drug transporter studies. This data is for illustrative purposes only.

Advanced Analytical Methodologies for Chaetomellic Acid a and Its Deuterated Analog

Quantitative Bioanalysis Using LC-MS/MS with Chaetomellic Acid A-d3 (Sodium) as an Internal Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for quantitative bioanalysis due to its exceptional sensitivity and selectivity. mdpi.com In the analysis of Chaetomellic acid A in biological samples, the use of a stable isotope-labeled (SIL) internal standard, such as Chaetomellic acid A-d3 (sodium), is considered the gold standard. scispace.com This approach significantly enhances the accuracy and precision of quantification by correcting for variations that can occur during sample preparation and instrumental analysis. scispace.comnih.gov

The principle of using a SIL internal standard relies on its chemical and physical properties being nearly identical to the analyte of interest. Chaetomellic acid A-d3 has the same retention time, extraction recovery, and ionization efficiency as the non-labeled Chaetomellic acid A. However, it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows it to act as a perfect surrogate, compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix—which are a common challenge in bioanalysis. scispace.comnih.gov

Method Development and Validation for Complex Biological Matrices

Developing a robust LC-MS/MS method for Chaetomellic acid A in complex biological matrices like plasma, serum, or tissue homogenates involves several critical steps. researchgate.net

Sample Preparation: The initial step is to extract the analyte from the bulk of the biological matrix. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile (B52724) or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net For an organic acid like Chaetomellic acid A, a combination of these methods may be employed to achieve optimal cleanup and recovery. The internal standard, Chaetomellic acid A-d3, is added at the very beginning of this process to account for any analyte loss during extraction. scispace.com

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used for separating acidic compounds like Chaetomellic acid A from other matrix components. A C18 column is a common choice, and the mobile phase often consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier like formic acid to ensure the analyte is in its protonated form for better retention and peak shape. mdpi.comresearchgate.net The gradient elution program is optimized to achieve a short run time while ensuring baseline separation from any interfering substances.

Mass Spectrometric Detection: Detection is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of Chaetomellic acid A or its deuterated analog) and a characteristic product ion that is formed upon fragmentation in the collision cell. The specificity of monitoring a unique precursor-to-product ion transition for both the analyte and its deuterated internal standard provides high selectivity and minimizes interferences. mdpi.com

Method validation is performed according to regulatory guidelines to ensure the method is reliable and reproducible for its intended purpose. mdpi.comnih.gov

Assessment of Sensitivity, Specificity, Linearity, and Reproducibility

A full validation of the bioanalytical method assesses several key parameters to ensure its performance. researchgate.netnih.gov

Sensitivity: The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For potent bioactive molecules, achieving a low LLOQ is often critical.

Specificity and Selectivity: This is evaluated by analyzing blank matrix samples from multiple sources to ensure that no endogenous compounds interfere with the detection of Chaetomellic acid A or its internal standard at their respective retention times.

Linearity: The linearity of the method is assessed by constructing a calibration curve from a series of standards of known concentrations. The response (peak area ratio of analyte to internal standard) should be directly proportional to the concentration over a defined range. A correlation coefficient (r²) value of >0.99 is typically required. mdpi.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days (inter-day) and within the same day (intra-day). researchgate.net

Table 1: Representative LC-MS/MS Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Ensures a proportional response to concentration. |

| Lower Limit of Quantification (LLOQ) | Analyte response is ≥ 5 times the blank response; Accuracy within ±20%; Precision ≤ 20% CV. | Defines the lowest reliably quantifiable concentration. |

| Accuracy | Mean concentration within ±15% of nominal value (±20% at LLOQ). | Measures the closeness of results to the true value. |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ). | Assesses the scatter and reproducibility of the data. |

| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |

| Matrix Effect | Assessed to ensure it does not compromise accuracy and precision. | Evaluates the impact of matrix components on ionization. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for the detailed structural and dynamic analysis of organic molecules, including Chaetomellic acid A and its deuterated analog. springernature.com

Advanced Structural Elucidation and Conformational Analysis

While mass spectrometry provides information on molecular weight and elemental composition, NMR spectroscopy reveals the precise connectivity and three-dimensional arrangement of atoms within a molecule.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their chemical environments, while ¹³C NMR shows the same for carbon atoms. For Chaetomellic acid A, these spectra would confirm the presence of key functional groups like carboxylic acids, double bonds, and aliphatic chains.

2D NMR: Advanced 2D NMR techniques are essential for assembling the complete molecular structure. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to map out the spin systems in the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry and conformational preferences of the molecule in solution. researchgate.net

For Chaetomellic acid A-d3, NMR can confirm the specific site of deuterium (B1214612) incorporation by observing the disappearance of a proton signal and a change in the multiplicity of the corresponding carbon signal in the ¹³C NMR spectrum.

Isotopic Enrichment Analysis for Biosynthetic Pathway Investigations

Understanding how Chaetomellic acid A is synthesized by fungi can be achieved through isotopic labeling studies. nih.govresearchgate.net This involves feeding the producing organism with precursors enriched with stable isotopes like ¹³C (e.g., [1-¹³C]-acetate or [2-¹³C]-acetate). nih.gov The fungal biosynthetic machinery, specifically polyketide synthases, incorporates these labeled precursors into the final molecule. nih.govmdpi.com

By isolating the resulting ¹³C-enriched Chaetomellic acid A and analyzing it by ¹³C NMR, researchers can determine the specific positions of the ¹³C labels. Analysis of the coupling patterns between adjacent ¹³C atoms (¹³C-¹³C coupling) can reveal the original connectivity of the precursor units, allowing for the elucidation of the polyketide chain assembly and the cyclization mechanisms involved in its formation. nih.gov This technique provides definitive evidence for the biosynthetic pathway. nih.govnih.gov

Metabolic Flux Analysis and Reaction Monitoring using Deuterated Probes

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov Chaetomellic acid A-d3 can be used as a deuterated probe in such studies. By introducing a known amount of Chaetomellic acid A-d3 into a biological system (e.g., cell culture or an organism), its metabolic fate can be traced over time. researchgate.net

Using LC-MS/MS or NMR, researchers can monitor the disappearance of the deuterated parent compound and the appearance of deuterated metabolites. This provides direct quantitative information on the rates of transport, conversion, and degradation of Chaetomellic acid A. This type of analysis is crucial for understanding the compound's pharmacokinetics and how it interacts with and perturbs cellular metabolism. nih.govresearchgate.net Deuterium labeling is particularly useful as it can sometimes provide insights into reaction mechanisms through the kinetic isotope effect. nih.gov

High-Resolution Mass Spectrometry for Metabolite and Degradant Characterization

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the analytical toolkit for the structural elucidation and characterization of complex molecules like Chaetomellic Acid A and its deuterated isotopologue, Chaetomellic Acid A-d3. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions and offering deep insights into molecular structures through fragmentation analysis. nih.govtum.de For metabolites and degradants, which may be present in trace amounts within complex biological or chemical matrices, the sensitivity and precision of HRMS are indispensable.

Accurate Mass Measurements and Elemental Composition Determination

The defining feature of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). mdpi.com This precision allows for the confident determination of a molecule's elemental formula. Unlike nominal mass spectrometry, which provides an integer mass, HRMS can distinguish between ions with the same nominal mass but different elemental compositions (isobars) due to the unique mass defects of their constituent atoms. mdpi.com

For Chaetomellic Acid A, an exact mass measurement allows analysts to confirm its elemental composition of C19H32O4. Similarly, for its deuterated analog, Chaetomellic Acid A-d3, HRMS can verify the incorporation of the three deuterium atoms. This is crucial for its use as an internal standard in quantitative assays. The high mass resolution and accuracy are vital for differentiating the parent compound from potential metabolites or degradation products that may result from subtle chemical modifications, such as hydroxylation, oxidation, or cleavage of the alkyl chain.

Table 1: Theoretical Exact Masses for Chaetomellic Acid A and its Deuterated Analog

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Chaetomellic Acid A | C19H32O4 | 324.2301 |

| Chaetomellic Acid A-d3 | C19H29D3O4 | 327.2489 |

This table presents the calculated theoretical exact masses for the neutral species.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. wikipedia.org In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nationalmaglab.orgyoutube.com The resulting fragmentation pattern serves as a structural fingerprint of the precursor ion.

For Chaetomellic Acid A and its metabolites, MS/MS analysis provides detailed structural information. The fragmentation of the long alkyl chain and the dicarboxylic acid functional groups follows predictable pathways. Common fragmentation patterns for carboxylic acids include the neutral loss of water (H2O) and carbon dioxide (CO2). libretexts.org The alkyl chain can undergo characteristic cleavages, producing a series of fragment ions separated by 14 Da (representing CH2 units). libretexts.org

Analysis of the MS/MS spectrum of Chaetomellic Acid A-d3 would show a characteristic shift in the mass of any fragment containing the deuterium-labeled methyl group, confirming the location of the label. When studying metabolites, novel fragmentation pathways can reveal the site of metabolic modification. For example, the introduction of a hydroxyl group would be indicated by a 16 Da mass shift in the precursor ion and specific changes in the fragmentation pattern.

Table 2: Predicted MS/MS Fragmentation of Chaetomellic Acid A (Negative Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Identity |

| [M-H]⁻ 323.2222 | 305.2117 | H2O (18.0105 Da) | Loss of water |

| [M-H]⁻ 323.2222 | 279.2222 | CO2 (43.9898 Da) | Loss of carbon dioxide (decarboxylation) |

| [M-H]⁻ 323.2222 | Various | CnH2n | Cleavage along the alkyl chain |

This table outlines hypothetical fragmentation pathways for Chaetomellic Acid A based on common fragmentation rules for carboxylic acids in negative ion mode.

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatography is an essential technique for separating the components of a mixture, making it fundamental for assessing the purity of Chaetomellic Acid A and its deuterated analog. nih.gov Given the compound's structural complexity, including a chiral center and a long alkyl chain, advanced chromatographic methods are required to resolve it from isomers and impurities.

Chiral Separations for Enantiomeric Purity Determination

Chaetomellic Acid A possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. nih.gov Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. Therefore, it is critical to separate and quantify the enantiomers to assess the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for enantiomeric separation. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds. mdpi.com By developing a robust chiral HPLC method, one can determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer relative to the other.

Table 3: Example Parameters for a Chiral HPLC Method

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., cellulose-based CSP) |

| Mobile Phase | Heptane/Isopropanol with a small percentage of a modifier like trifluoroacetic acid |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | 20-40 °C |

| Detector | UV or Mass Spectrometer |

This table provides a representative set of starting conditions for developing a chiral HPLC separation method for acidic compounds.

Orthogonal Chromatographic Techniques for Complex Mixture Analysis

To ensure comprehensive purity assessment, especially when analyzing Chaetomellic Acid A from a complex matrix like a fermentation broth or in the presence of degradation products, a single chromatographic method may be insufficient. Orthogonal chromatographic techniques, which employ different separation mechanisms, are used to provide a more complete profile of the sample. sartorius.comnih.gov If two methods are orthogonal, impurities that co-elute with the main peak in one system are likely to be separated in the other. nih.gov

For Chaetomellic Acid A, a dicarboxylic acid, two powerful orthogonal methods would be Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange Chromatography (IEX).

RP-HPLC separates molecules based on their hydrophobicity. Chaetomellic Acid A, with its long pentadecyl chain, is highly retained on a nonpolar stationary phase (like C18).

IEX separates molecules based on their net charge. As a dicarboxylic acid, Chaetomellic Acid A is anionic at neutral or basic pH and can be effectively separated on an anion-exchange column.

By using these two techniques in tandem, analysts can achieve a high degree of confidence in the purity assessment of Chaetomellic Acid A and its deuterated sodium salt.

Table 4: Comparison of Orthogonal Chromatographic Techniques

| Technique | Separation Principle | Typical Stationary Phase | Typical Mobile Phase Condition |

| Reversed-Phase HPLC | Hydrophobicity | C18 (Octadecylsilane) | Gradient of water and an organic solvent (e.g., acetonitrile) with an acid modifier. |

| Anion-Exchange HPLC | Net Negative Charge | Quaternary ammonium (B1175870) functionalized resin | Aqueous buffer with an increasing salt concentration or pH gradient. |

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Systematic Structural Modifications and Their Impact on Biological Activity

The core structure of Chaetomellic acid A, characterized by a dicarboxylic acid head and a long hydrophobic alkyl tail, has been systematically modified to elucidate the contribution of each component to its inhibitory potency.

The dicarboxylic acid moiety of Chaetomellic acid A is understood to be the biologically active component, mimicking the pyrophosphate group of the natural substrate, farnesyl pyrophosphate (FPP). mdpi.comnih.gov Under physiological conditions (pH 7.5), the anhydride (B1165640) form of Chaetomellic acid A readily hydrolyzes to the dianionic dicarboxylate, which is the active inhibitor. mdpi.comnih.gov

Modifications to the hydrophobic tail have revealed its critical role in binding to the FPTase active site. The length of the alkyl chain is a key determinant of inhibitory activity. For instance, analogs with shorter alkyl side chains (e.g., C-8) have been shown to be completely inactive against FPTase. sciforum.net This suggests that the long lipophilic tail is essential for effective interaction with the hydrophobic pocket of the enzyme.

The introduction of different functional groups into the alkyl tail has also been explored. A notable example is the synthesis of a sulfur-containing analog, the disodium (B8443419) salt of 2-(9-(butylthio)nonyl)-3-methylmaleic acid. This compound was found to be a more potent FPTase inhibitor than Chaetomellic acid A itself, indicating that the incorporation of a thioether linkage can enhance inhibitory activity. nih.gov

While specific studies on the stereochemical centers of Chaetomellic acid A-d3 are not extensively detailed in the available literature, the principles of stereochemistry are known to be pivotal in the biological activity of chiral natural products. nih.gov It is highly probable that the specific stereoconfiguration of Chaetomellic acid A is crucial for its precise orientation and binding within the FPTase active site.

To explore the impact of the hydrophobic tail's conformation and interactions, analogs incorporating aromatic rings have been synthesized. mdpi.com The rationale behind this modification was the potential for intermolecular interactions between the aromatic rings of the analog and aromatic amino acid residues known to line the enzyme's active site. mdpi.com Two such analogs were prepared, one with a single aromatic ring and another with two, both designed to have a similar length to the natural product. mdpi.com

Further diversification of the scaffold has been achieved by replacing the tetradecyl group of Chaetomellic acid A with other isoprenoid moieties. An analog featuring a farnesyl group in place of the alkyl chain was synthesized and found to be a 7-fold more potent inhibitor of yeast FPTase than Chaetomellic acid A. nih.gov This analog also exhibited a remarkable 100:1 selectivity for FPTase over yeast protein geranylgeranyltransferase (GGTase). nih.gov Conversely, an analog incorporating a geranylgeranyl side chain displayed a roughly 10:1 selectivity for GGTase, demonstrating that the nature of the hydrophobic tail can be tailored to achieve selectivity between different prenyltransferases. nih.gov

Table 1: Inhibitory Activity of Chaetomellic Acid A and Selected Analogs against Farnesyltransferase

| Compound Name | Modification from Chaetomellic Acid A | Reported IC50 (human FPTase) |

| Chaetomellic acid A | - | 55 nM mdpi.com |

| Chaetomellic acid B | - | 185 nM sciforum.net |

| Chaetomellic acid C | - | - |

| C-8 Alkyl Analog | Shorter alkyl chain (8 carbons) | Inactive sciforum.net |

| 2-(9-(butylthio)nonyl)-3-methylmaleic acid, disodium salt | Thioether in the alkyl chain | More potent than Chaetomellic acid A nih.gov |

| Farnesyl-containing analog | Farnesyl group instead of tetradecyl | 7-fold more potent (yeast FPTase) nih.gov |

Identification of Pharmacophores and Critical Binding Motifs

The structural similarity between the dianionic form of Chaetomellic acid A and FPP provides a clear indication of its pharmacophoric features. mdpi.com The key elements of the pharmacophore consist of a hydrophilic head group (the dicarboxylate) and a long, hydrophobic tail. mdpi.com

Molecular docking studies have further elucidated the critical binding motifs by identifying key amino acid residues within the FPTase active site that interact with Chaetomellic acid A. sciforum.net These studies have shown that residues such as LeuB96, ArgB202, TyrB300, AspB359, TyrB361, and His362 are predominantly involved in the interaction. sciforum.net Specifically, TyrB300 and TyrB361 form interactions with the ligand through its side-chain acceptor, and TyrB361 also interacts via its backbone acceptor. sciforum.net The long alkyl tail of Chaetomellic acid A is thought to occupy the hydrophobic pocket of the enzyme, mimicking the farnesyl chain of FPP.

Computational Modeling for SAR Prediction and Optimization

Computational techniques have become invaluable tools for predicting the structure-activity relationships of FPTase inhibitors and for guiding the optimization of lead compounds like Chaetomellic acid A.